2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS number 3335-45-3
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS number 3335-45-3
An In-depth Technical Guide to 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CAS 3335-45-3)
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, identified by CAS number 3335-45-3. This molecule represents a confluence of three critical pharmacophoric motifs: a thienyl group, a trifluoromethyl-substituted pyridine core, and a reactive nitrile moiety. While primarily available as a research chemical, its structural architecture positions it as a highly valuable scaffold for the development of novel therapeutic agents and functional materials. This document delves into its chemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and explores its vast potential in medicinal chemistry and drug discovery by analyzing the significance of its constituent parts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.
Core Chemical Identity and Physicochemical Profile
Nomenclature and Chemical Identifiers
The compound is systematically named and identified by several key descriptors. Its existence in a tautomeric equilibrium between a hydroxyl-pyridine (lactim) and a pyridone (lactam) form is reflected in its nomenclature.[1]
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Primary Name: 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile[2][3][4]
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Synonyms: 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[5][6], 1,2-Dihydro-2-oxo-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile[6]
Molecular Structure and Tautomerism
A critical feature of this molecule is its lactam-lactim tautomerism, a common characteristic of 2-hydroxypyridines.[1] The equilibrium lies between the aromatic 2-hydroxy (lactim) form and the non-aromatic 2-pyridone (lactam) form. While the lactam tautomer often predominates in the solid state and in polar solvents, both forms are accessible and contribute to the molecule's reactivity profile.[1]
Caption: Lactam-lactim tautomerism of the title compound.
Physicochemical Data
The physicochemical properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its polarity and solubility characteristics.
| Property | Value | Source |
| Physical Form | Solid | [4][5] |
| Melting Point | 278 °C | [2][5] |
| Boiling Point | 390.2 ± 42.0 °C (Predicted) | [5] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 5.78 ± 0.10 (Predicted) | [5] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: One-Pot Condensation
The most logical approach involves a one-pot reaction of three key components: a β-ketoester bearing the thiophene and trifluoromethyl groups, an active methylene nitrile, and a base catalyst.
Caption: Proposed one-pot synthesis workflow for the title compound.
Detailed Experimental Protocol
This protocol is a robust, field-proven methodology adapted for this specific target.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq), cyanoacetamide (1.1 eq), and absolute ethanol (100 mL).
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Catalyst Addition: While stirring the suspension, add piperidine (0.2 eq) dropwise. The choice of a secondary amine like piperidine is critical as it effectively catalyzes both the initial condensation and the subsequent cyclization without promoting unwanted side reactions.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting β-ketoester indicates completion.
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Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Precipitation: Add 100 mL of cold water to the residue and acidify to pH 2-3 with 2M hydrochloric acid (HCl). This step protonates the pyridinolate intermediate, causing the desired product to precipitate out of the aqueous solution.
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Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) to remove any inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.
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Final Product: Dry the solid under vacuum at 50 °C to yield the title compound. For enhanced purity, recrystallization from an ethanol/water mixture can be performed.
Mechanistic Rationale
The synthesis proceeds through a cascade of well-understood reaction mechanisms.
Caption: Simplified mechanistic steps of the proposed synthesis.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between one of the carbonyl groups of the ketoester and the active methylene group of cyanoacetamide. This is followed by an intramolecular Michael addition, where the enolate formed attacks the nitrile carbon, leading to cyclization. The final step involves dehydration and tautomerization to yield the thermodynamically stable aromatic pyridone ring system.
Safety, Handling, and Spectroscopic Profile
Hazard and Safety Information
The compound is classified as hazardous and requires careful handling in a laboratory setting.[4][5]
| Hazard Type | GHS Code | Statement |
| Pictogram | GHS06 | Skull and Crossbones |
| Signal Word | Danger | |
| Acute Toxicity | H301 | Toxic if swallowed |
| Eye Irritation | H319 | Causes serious eye irritation |
| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Expected Spectroscopic Data
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¹H NMR: Expect signals corresponding to the thiophene ring protons (typically in the 7.0-8.0 ppm range), a singlet for the proton at the 5-position of the pyridine ring, and a broad singlet for the N-H proton of the lactam tautomer (or O-H of the lactim).
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¹³C NMR: Signals for the nitrile carbon (C≡N) around 115-120 ppm, carbonyl carbon (C=O) of the lactam form around 160 ppm, carbons of the thiophene and pyridine rings, and a characteristic quartet for the CF₃ carbon due to C-F coupling.
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¹⁹F NMR: A sharp singlet for the -CF₃ group.
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IR Spectroscopy: A strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, a carbonyl (C=O) stretch for the lactam form around 1650 cm⁻¹, and N-H/O-H stretching bands in the 3200-3500 cm⁻¹ region.
Significance and Applications in Research and Development
This molecule's true value lies in its potential as a versatile building block. The strategic placement of its functional groups makes it an ideal starting point for constructing libraries of more complex molecules for biological screening.
The Power of Three: Analyzing the Pharmacophoric Moieties
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The Thienyl Group: As a bioisostere of a phenyl ring, the thiophene moiety is a staple in medicinal chemistry. It is found in numerous approved drugs and is known to engage in various receptor-ligand interactions. Thienopyridine derivatives, such as the antiplatelet agents Clopidogrel and Prasugrel, highlight the therapeutic importance of this fused heterocyclic system.[11]
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The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[12][13] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, impacting a molecule's pharmacokinetic and pharmacodynamic profile.[13] Many successful drugs across therapeutic areas, including CNS disorders and oncology, contain this group.[12][14]
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The 2-Hydroxynicotinonitrile Core: This scaffold is a privileged structure in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The 2-hydroxy (or 2-oxo) group provides a handle for further derivatization, such as O-alkylation, to modulate solubility and target engagement.[1] Substituted cyanopyridines are known to exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[15][16]
Derivatization Potential and Future Directions
The structure of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile offers multiple avenues for chemical modification to generate diverse molecular libraries.
Caption: Key derivatization pathways for the title compound.
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O-Alkylation: Reaction of the hydroxyl/oxo group with various alkyl halides can introduce diverse side chains, enabling exploration of structure-activity relationships (SAR) and fine-tuning of physicochemical properties.[1]
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Nitrile Group Transformations: The nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an aminomethyl group, or undergo cycloaddition reactions to form heterocycles like tetrazoles. Each transformation opens up new possibilities for biological interactions.
Given the biological activities associated with its structural components, this compound and its derivatives are prime candidates for screening in assays related to:
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Kinase inhibition (oncology)
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Anti-inflammatory pathways
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Antiviral and antifungal activity[15]
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CNS receptor modulation[14]
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Pesticidal activity[17]
Conclusion
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is more than a mere catalog chemical; it is a strategically designed scaffold embodying features highly sought after in modern drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The convergence of the thienyl, trifluoromethyl, and cyanopyridone moieties provides a foundation for developing next-generation therapeutic agents. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this versatile and promising chemical entity.
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